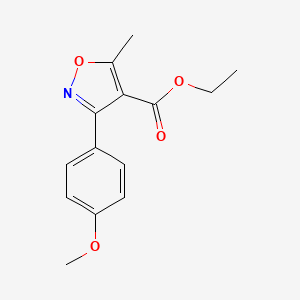
Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate
Vue d'ensemble
Description
This compound is a derivative of isoxazole, a type of organic compound containing an isoxazole ring, which is a five-membered ring with three carbon atoms and one oxygen and nitrogen atom each . The compound also contains a methoxyphenyl group, which consists of a phenyl ring with a methoxy (OCH3) substituent .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving alkyl halides and magnesium in dry ether medium . This forms a Grignard reagent, which can react with many organic compounds to produce different organic compounds with extended carbon chains .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as single crystal X-ray diffraction . This technique allows for the determination of the geometric parameters of the molecule, and the results can be compared with theoretical results obtained from methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) modeling .Chemical Reactions Analysis
Grignard reagents, which may be involved in the synthesis of this compound, can react with a variety of organic compounds to form products with extended carbon chains . These reactions often involve the Grignard reagent acting as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various methods. For instance, the melting point, boiling point, and solubility can be determined experimentally. Theoretical methods can also be used to predict properties such as the dipole moment, polarizability, and molecular orbital energies .Applications De Recherche Scientifique
1. Corrosion Inhibition
- Application Summary: This compound has been used as a corrosion inhibitor for iron in 1 M HCl solutions .
- Methods of Application: The experimental study was conducted with weight loss and electrochemical impedance measurements .
- Results: The efficiency of corrosion inhibitor of this compound at the maximum tested concentration was 76.22% .
2. Anticancer Agent
- Application Summary: A hybrid compound of chalcone-salicylate, which includes a component similar to the requested compound, has been synthesized and studied for its potential as an anticancer agent .
- Methods of Application: The compound was synthesized using a linker mode approach under reflux condition. Its potency against breast cancer was studied in silico using computational approaches (molecular docking and MD simulation) .
- Results: The molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol) .
3. α-Glucosidase Inhibitory Mechanism
- Application Summary: A molecular docking study was carried out to acquire insight into the possible α-glucosidase inhibitory mechanism of a similar compound .
- Methods of Application: The α-Glucosidase complexed with acarbose (PDB ID: 3W37) was chosen as the target for the in silico experiment .
- Results: The results of this study are not specified in the source .
4. Corrosion Inhibition
- Application Summary: A compound similar to the requested one, (E)-ethyl 3-(4-methoxyphenyl)acrylate (EPE), has been used as a corrosion inhibitor for iron in 1 M HCl solutions .
- Methods of Application: The experimental study was conducted with weight loss and electrochemical impedance measurements followed by a theoretical study using density functional theory (DFT) method at the B3LYP level of theory .
- Results: The efficiency of corrosion inhibitor of EPE at the maximum tested concentration was 76.22% .
5. Corrosion Inhibition
- Application Summary: A compound similar to the requested one, (E)-ethyl 3-(4-methoxyphenyl)acrylate (EPE), has been used as a corrosion inhibitor for iron in 1 M HCl solutions .
- Methods of Application: The experimental study was conducted with weight loss and electrochemical impedance measurements followed by a theoretical study using density functional theory (DFT) method at the B3LYP level of theory .
- Results: The efficiency of corrosion inhibitor of EPE at the maximum tested concentration was 76.22% .
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-4-18-14(16)12-9(2)19-15-13(12)10-5-7-11(17-3)8-6-10/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYXCIVUXOZRPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446928 | |
| Record name | ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate | |
CAS RN |
495417-31-7 | |
| Record name | ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



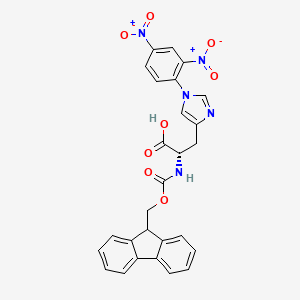
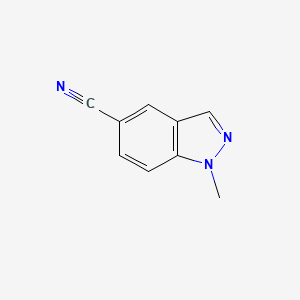
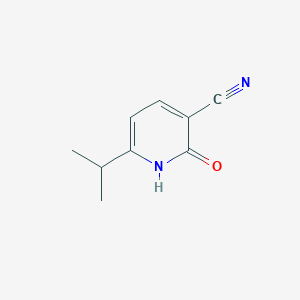
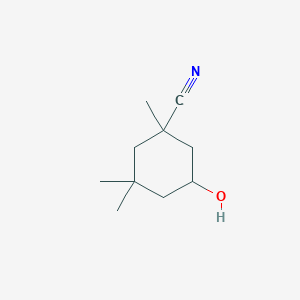
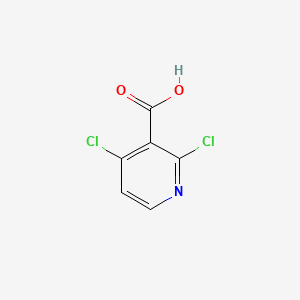




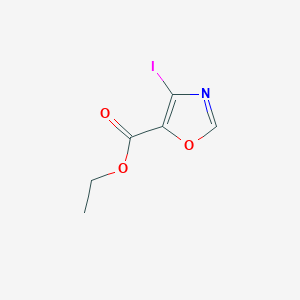
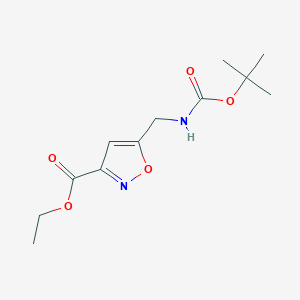
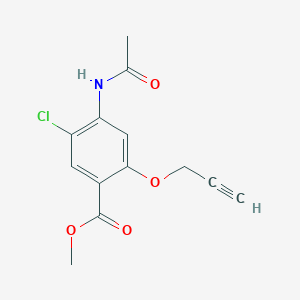
![(2S,3S,4S,5R,6S)-6-[(2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1311886.png)
